Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
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Overview
Description
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate is a useful research compound. Its molecular formula is C12H18BF4N2Rh- and its molecular weight is 380.00 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate, also known as [rh(cod)(mecn)2]bf4, is primarily used as a catalyst in organic synthesis . Its primary targets are aryl iodides and bromides .
Mode of Action
The compound interacts with its targets (aryl iodides and bromides) in the presence of tetraethoxysilanes . This interaction is facilitated by the rhodium(I) in the compound, which acts as a catalyst .
Biochemical Pathways
The interaction between this compound and its targets leads to the formation of aryl silanes . This process is part of the broader silylation pathway, which is crucial in the synthesis of various organic compounds .
Pharmacokinetics
Its effectiveness as a catalyst can be influenced by factors such as concentration and reaction conditions .
Result of Action
The result of the action of this compound is the formation of aryl silanes such as (4-bromophenyl)triethoxysilane and 4-(triethoxysilyl)acetophenone . These compounds have various applications in the field of organic synthesis .
Properties
CAS No. |
32679-02-0 |
---|---|
Molecular Formula |
C12H18BF4N2Rh- |
Molecular Weight |
380.00 g/mol |
IUPAC Name |
acetonitrile;(5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C8H12.2C2H3N.BF4.Rh/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1;/b2-1-,8-7?;;;; |
InChI Key |
ZIBLHOBPBGAKNV-IIMKRFFBSA-N |
SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Rh] |
Isomeric SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1C/C=C\CCC=C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Rh] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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